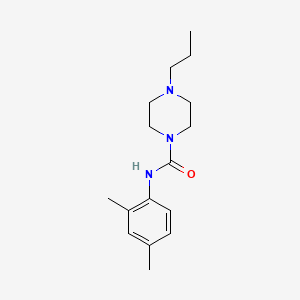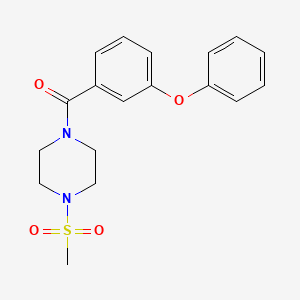![molecular formula C19H21N5O B5335387 7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5335387.png)
7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyridines and has been synthesized using various methods.
作用机制
The mechanism of action of 7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine involves its ability to bind to specific receptors in the body. This compound has been shown to bind to the ATP-binding site of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can interfere with various cellular processes, including cell growth, division, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth and division. In neurological disorders, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine in lab experiments is its ability to selectively target specific enzymes and cellular processes. This compound can be used to study the role of protein kinases in various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully evaluated and monitored.
未来方向
There are several future directions for the research and development of 7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine. One of the most promising directions is in the development of novel cancer therapies. This compound has shown significant potential in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further research. Additionally, this compound could also be studied for its potential use in treating other diseases, such as neurological disorders and autoimmune diseases. Further research is needed to fully understand the potential applications and limitations of this compound.
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its ability to selectively target specific enzymes and cellular processes makes it a promising candidate for the development of novel therapies for cancer and other diseases. However, further research is needed to fully understand the potential applications and limitations of this compound.
合成方法
The synthesis of 7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine has been achieved using several methods. One of the most common methods involves the reaction of 4-(3-methylpyridin-4-yl)-1,4-diazepane with pyrazolo[1,5-a]pyridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, this compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-15-14-20-8-7-17(15)22-10-3-11-23(13-12-22)19(25)18-5-2-4-16-6-9-21-24(16)18/h2,4-9,14H,3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBKIIACRMVRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=NN43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5335314.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5335321.png)

![3-benzyl-3-[3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5335334.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5335338.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5335340.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5335342.png)
![ethyl 4-[(N-2-furoylglycyl)amino]benzoate](/img/structure/B5335350.png)
![3-(benzylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5335360.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5335369.png)

![2-ethyl-1-isopropyl-4-[4-(2-pyridinylmethoxy)benzyl]piperazine](/img/structure/B5335381.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)
![7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5335399.png)
